Product packaging for Iberiotoxin TFA(Cat. No.:)

Iberiotoxin TFA

Cat. No.: B12103612
M. Wt: 4345 g/mol
InChI Key: ZDGJIMQFDSPUJP-XYHSBZLHSA-N
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Description

Historical Context of Iberiotoxin (B31492) Discovery and Isolation

Iberiotoxin was first purified and characterized in 1990 from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (previously classified as Buthus tamulus). wikipedia.organaspec.commedchemexpress.com Initial studies revealed it to be a 37-amino acid peptide. wikipedia.orgnih.gov Further analysis of its primary structure showed a 68% sequence homology with charybdotoxin (B568394), another well-known potassium channel blocker also found in scorpion venom. smartox-biotech.comanaspec.comnih.gov This discovery provided researchers with a new, and ultimately more selective, pharmacological tool to dissect the function of potassium channels.

Significance of Iberiotoxin in Advanced Ion Channel Electrophysiology and Molecular Pharmacology

The significance of iberiotoxin in research is rooted in its highly specific mechanism of action. It selectively binds to the external vestibule of the BK channel, thereby blocking ion conduction. wikipedia.orgnih.govnih.gov This blockade is achieved with high affinity, with a dissociation constant (Kd) in the nanomolar range, without significantly affecting other types of potassium, calcium, or sodium channels. smartox-biotech.comwikipedia.orgmedchemexpress.comselleckchem.commedchemexpress.cominvivochem.com

In electrophysiology , iberiotoxin is used to identify and isolate currents generated by BK channels. By applying iberiotoxin to a cell or tissue preparation, researchers can observe the change in electrical activity, and the difference in current before and after application is attributed to the function of BK channels. This allows for the detailed study of the channel's role in various physiological processes, such as neuronal excitability, smooth muscle tone, and neurotransmitter release. nih.gov For instance, single-channel recordings using planar lipid bilayers have shown that nanomolar concentrations of iberiotoxin induce long-lasting non-conducting periods, which has helped determine the toxin's binding kinetics. smartox-biotech.comnih.gov

In molecular pharmacology , iberiotoxin serves as a probe to explore the structure-function relationship of BK channels. The discovery of iberiotoxin-resistant BK channels has been a particularly fruitful area of investigation. nih.govnih.govresearchgate.net These resistant channels are formed by the association of the main channel-forming α-subunit with an accessory β4 subunit, which is predominantly expressed in the nervous system. nih.govnih.govresearchgate.net The inability of iberiotoxin to block these β4-containing channels provides a unique pharmacological footprint to identify and study their specific roles in the central nervous system, such as modulating neuronal firing patterns. nih.govnih.gov Furthermore, studies with synthetic charybdotoxin-iberiotoxin chimeric peptides have helped to map the toxin-binding sites on the channel, providing insights into the molecular architecture of the channel's outer pore. acs.org

The trifluoroacetate (B77799) anion in the salt form is a byproduct of the high-performance liquid chromatography (HPLC) purification process used to achieve the high purity required for these sensitive research applications. nih.gov While generally considered an inactive counter-ion, it is a factor researchers must be aware of, as trifluoroacetic acid has been reported to have its own biological effects in some experimental systems. nih.gov

Chemical and Biological Properties of Iberiotoxin

The following tables summarize key data regarding the chemical and biological characteristics of Iberiotoxin.

Table 1: Chemical Properties of Iberiotoxin

Property Value
Amino Acid Count 37
Molecular Formula C179H274N50O55S7
Molecular Weight ~4230.9 Da
CAS Number (Trifluoroacetate Salt) 182897-30-9
Appearance White lyophilized solid

| Purity | ≥95% |

Data sourced from multiple chemical suppliers and research articles. smartox-biotech.comcaymanchem.comwikipedia.org

Table 2: Biological Activity of Iberiotoxin

Parameter Value Target Channel Preparation
IC50 ~2 nM High conductance Ca2+-activated K+ channel (KCa1.1) N/A
IC50 ~250 pM KCa1.1 Excised membrane patches (bovine aortic smooth muscle)
Kd ~1 nM High conductance Ca2+-activated K+ channel N/A

| Ki | ~250 pM | Inhibition of 125I-charybdotoxin binding | Bovine aortic sarcolemmal membrane vesicles |

This table represents a compilation of findings from various pharmacological studies. smartox-biotech.comcaymanchem.cominvivochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C181H275F3N50O57S7 B12103612 Iberiotoxin TFA

Properties

Molecular Formula

C181H275F3N50O57S7

Molecular Weight

4345 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,84S,89S,92S,95S)-15,42,62,75,78-pentakis(4-aminobutyl)-24-benzyl-4,36-bis(3-carbamimidamidopropyl)-50-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-65-(2-carboxyethyl)-18,33-bis(carboxymethyl)-53,59,92-tris(hydroxymethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-30,56,95-tri(propan-2-yl)-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C179H274N50O55S7.C2HF3O2/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124-82-287-290-85-127(223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107)171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(52-55-134(240)241)154(260)222-126-84-288-286-81-123(220-151(257)105(43-25-30-61-184)200-147(253)101(39-21-26-57-180)197-132(238)76-194-145(251)109(56-64-285-12)205-167(124)273)166(272)203-106(45-32-63-191-179(188)189)152(258)221-125(169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)83-289-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(211-170(126)276)69-96-74-192-99-38-20-19-37-98(96)99;3-2(4,5)1(6)7/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191);(H,6,7)/t92-,100+,101+,102+,103+,104+,105+,106+,107?,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+;/m1./s1

InChI Key

ZDGJIMQFDSPUJP-XYHSBZLHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC5=CC=CC=C5)CC(C)C)CC(=O)O)CCCCN)C(C)C)CO)CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)C(C)C)CO)CCCCN)CCC(=O)O)CCCCN)CCCCN)CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)C9CCC(=O)N9)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCSC)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular Architecture and Structural Determinants of Iberiotoxin Function

Primary Amino Acid Sequence Analysis of Iberiotoxin (B31492)

Iberiotoxin is a single-chain polypeptide composed of 37 amino acid residues. smartox-biotech.comwikipedia.org The primary sequence of Iberiotoxin is characterized by a specific arrangement of charged and hydrophobic residues that are critical for its three-dimensional structure and function. The N-terminus of the peptide is modified to a pyroglutamic acid (pGlu), a common feature among scorpion toxins that contributes to its stability by protecting against exopeptidases. smartox-biotech.com

The complete amino acid sequence of Iberiotoxin is as follows: (pGlu)-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln

Table 1: Primary Amino Acid Sequence of Iberiotoxin

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1 pGlu Z
2 Phe F
3 Thr T
4 Asp D
5 Val V
6 Asp D
7 Cys C
8 Ser S
9 Val V
10 Ser S
11 Lys K
12 Glu E
13 Cys C
14 Trp W
15 Ser S
16 Val V
17 Cys C
18 Lys K
19 Asp D
20 Leu L
21 Phe F
22 Gly G
23 Val V
24 Asp D
25 Arg R
26 Gly G
27 Lys K
28 Cys C
29 Met M
30 Gly G
31 Lys K
32 Lys K
33 Cys C
34 Arg R
35 Cys C
36 Tyr Y
37 Gln Q

Disulfide Bridge Configuration and Conformational Stability of Iberiotoxin

The three-dimensional structure and stability of Iberiotoxin are critically dependent on the presence of three intramolecular disulfide bridges. These covalent cross-links between cysteine residues are essential for maintaining the compact, folded conformation of the toxin, which is necessary for its biological activity. The disulfide bridges in Iberiotoxin are formed between the following cysteine pairs: Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35.

This specific arrangement of disulfide bonds creates a stable scaffold, which includes an alpha-helical region and a beta-sheet region. This structural motif is common among scorpion toxins and is crucial for the correct presentation of the key amino acid residues that interact with the ion channel. The stability conferred by these disulfide bridges makes the toxin resistant to degradation and allows it to function effectively in the extracellular environment. nih.gov

Table 2: Disulfide Bridge Connectivity in Iberiotoxin

Disulfide Bridge Cysteine Residue 1 Cysteine Residue 2
1 Cys7 Cys28
2 Cys13 Cys33
3 Cys17 Cys35

Structural Homology of Iberiotoxin with Related Scorpion Toxins

Iberiotoxin shares a high degree of structural homology with other scorpion toxins that target potassium channels, particularly charybdotoxin (B568394) (ChTX) and noxiustoxin (B1180526) (NTX). smartox-biotech.comnih.gov Iberiotoxin exhibits approximately 68% sequence homology with charybdotoxin. smartox-biotech.comnih.gov Despite the high sequence and structural similarity, these toxins display different selectivities for various potassium channel subtypes.

While Iberiotoxin is highly selective for maxi-K channels, charybdotoxin inhibits both maxi-K and some voltage-gated potassium (Kv) channels, such as Kv1.3, with similar high affinity. nih.gov Noxiustoxin also demonstrates a broader spectrum of activity compared to the highly specific Iberiotoxin. smartox-biotech.com These differences in selectivity are attributed to subtle variations in their amino acid sequences and the resulting differences in their three-dimensional structures and surface charge distributions. nih.gov

Table 3: Comparison of Iberiotoxin with Homologous Scorpion Toxins

Toxin Primary Target Sequence Homology with IbTX Key Differentiating Features
Iberiotoxin (IbTX) Maxi-K channels 100% Highly selective for maxi-K channels.
Charybdotoxin (ChTX) Maxi-K and Kv1.3 channels ~68% Broader selectivity profile.
Noxiustoxin (NTX) Maxi-K and various Kv channels High Broader selectivity, differences in alpha/beta turn structure. nih.gov

Critical Amino Acid Residues Governing Iberiotoxin-Channel Interaction and Selectivity

Specific amino acid residues in the Iberiotoxin sequence play pivotal roles in its interaction with the maxi-K channel, determining both its affinity and its remarkable selectivity. Mutagenesis studies have been instrumental in identifying these critical residues.

The presence of a glycine (B1666218) residue at position 30 is a major determinant of Iberiotoxin's high selectivity for maxi-K channels over Kv channels. nih.govillinois.edu In contrast, most other scorpion toxins that block Kv channels, such as charybdotoxin, have an asparagine at the equivalent position. illinois.edu

Mutagenesis studies have shown that replacing Glycine 30 in Iberiotoxin with asparagine (G30N) results in a mutant toxin that gains the ability to block Kv1.3 channels with high affinity, a characteristic of charybdotoxin. illinois.eduresearchgate.net This single amino acid substitution significantly alters the toxin's selectivity profile, demonstrating the critical role of Glycine 30 in preventing interaction with Kv channels while preserving its affinity for maxi-K channels. nih.govillinois.edu

Tyrosine 36 is a crucial residue for the pore-blocking activity of Iberiotoxin. nih.gov This aromatic residue is located in a position that allows it to interact directly with the outer vestibule of the maxi-K channel pore. This interaction is a key component of the toxin's mechanism of action, which involves physically occluding the ion conduction pathway.

The functional significance of Tyrosine 36 is highlighted by the fact that its modification, for instance through radioiodination, leads to a loss of biological activity. nih.gov To overcome this for experimental purposes, a double mutant (D19Y/Y36F) was engineered. In this mutant, the critical tyrosine at position 36 is replaced by phenylalanine (another aromatic residue), and a tyrosine is introduced at position 19. This engineered toxin retains its high affinity for the maxi-K channel, underscoring the importance of an aromatic residue at position 36 for pore interaction. nih.gov

Electrostatic Influence of Lysine (B10760008) 27 and Arginine 34 in Iberiotoxin Binding

The binding of iberiotoxin (IbTX), a 37-amino acid peptide toxin isolated from the venom of the scorpion Hottentotta tamulus, to the large-conductance calcium-activated potassium (BK) channel is a highly specific and high-affinity interaction. wikipedia.org A critical factor governing this interaction is the electrostatic potential on the toxin's surface, which complements the negatively charged outer vestibule of the BK channel. acs.org Within the molecular architecture of iberiotoxin, two positively charged amino acid residues, Lysine 27 (Lys27) and Arginine 34 (Arg34), have been identified as key determinants of this electrostatic-driven binding.

These residues are strategically located on the interactive face of the toxin, the surface that engages with the channel pore. nih.gov The positive charges of the side chains of Lys27 and Arg34 contribute significantly to the long-range electrostatic attraction that guides the toxin towards its binding site on the BK channel. This "electrostatic steering" is a crucial initial step that enhances the probability of a successful binding event.

The profound influence of these residues has been substantiated through mutagenesis studies. When the positive charge at position 27 is neutralized by substituting lysine with the neutral amino acid alanine (B10760859) (K27A), the association rate constant of the toxin for the channel is markedly reduced. researchgate.net This slowdown in the "on-rate" directly reflects a diminished initial electrostatic attraction. Similarly, neutralizing the charge at position 34 by replacing arginine with alanine (R34A) also results in a significant decrease in binding affinity. researchgate.net

Notably, research has indicated that neutralized mutants of both K27 and R34 exhibit association rate constants that are approximately 10-fold slower than the wild-type iberiotoxin. researchgate.net This underscores the cooperative and essential role of both residues in facilitating the rapid binding of the toxin to the channel. The findings suggest that it is not merely the net charge of the toxin but the specific placement of these charged residues that is critical for an efficient binding process. The interaction of Lys27, in particular, is thought to involve a potassium binding site within the channel's pore. researchgate.net

Pharmacological Characterization and Ion Channel Target Specificity of Iberiotoxin

Selective Inhibition of Large-Conductance Calcium-Activated Potassium (BKCa, Maxi-K, KCa1.1, Slo1) Channels by Iberiotoxin (B31492)

Iberiotoxin exhibits a high affinity and selectivity for BKCa channels, which are distinguished by their large single-channel conductance (200–300 pS) and dual activation by membrane depolarization and intracellular calcium. frontiersin.org The toxin binds to the external face of the BKCa channel, physically occluding the ion conduction pathway and thereby inhibiting potassium efflux. smartox-biotech.comfrontiersin.org This blockade is characterized by a decrease in both the probability of the channel opening and the mean open time. smartox-biotech.com The interaction is reversible, and the toxin acts with high potency, with reported IC50 values in the picomolar to nanomolar range. smartox-biotech.comcaymanchem.com For instance, in single-channel recordings from bovine aortic smooth muscle, iberiotoxin reversibly blocks outward currents mediated by KCa1.1 with an IC50 value of 250 pM. caymanchem.com

The mechanism of action involves a simple bimolecular binding reaction where one toxin molecule binds to the channel. nih.gov This binding is influenced by the ionic environment; for example, increasing the external potassium concentration can decrease the association rate of the toxin without affecting its dissociation. nih.gov

Biophysical Characterization of Iberiotoxin Binding Affinity and Kinetics

The interaction between iberiotoxin and the BKCa channel has been characterized through detailed biophysical studies.

The equilibrium dissociation constant (Kd) is a measure of the affinity between a ligand and its receptor, with a lower Kd value indicating higher affinity. pharmacologycanada.orgopeneducationalberta.cawikipedia.org The Kd of iberiotoxin for the BKCa channel has been determined through various methods, including single-channel recordings and radioligand binding assays.

In single-channel studies using planar lipid bilayers, the Kd for iberiotoxin binding to BKCa channels from bovine aortic smooth muscle was calculated to be approximately 1 nM. nih.gov This was derived from an association rate constant of 1.3 x 10^6 M-1s-1 and a dissociation rate constant that resulted in a mean blocked time of 840 seconds. nih.gov Another study reported a Kd of 1.16 nM, with an association rate constant of 3.3 x 10^6 M-1s-1 and a dissociation rate constant of 3.8 x 10^-3 s-1. nih.gov

Radioligand binding assays using a specifically engineered, iodinated iberiotoxin analog ([125I]IbTX-D19Y/Y36F) on smooth muscle sarcolemmal membranes revealed an even higher affinity, with a Kd of 5 pM under low ionic strength conditions. acs.org

Table 1: Reported Equilibrium Dissociation Constants (Kd) for Iberiotoxin

Preparation Method Kd Value Reference
Bovine Aortic Smooth Muscle BKCa Channels Single-Channel Recording ~1 nM nih.gov
Skeletal Muscle Membrane BKCa Channels Single-Channel Recording 1.16 nM nih.gov

Table 2: Comparative Toxin Specificity

Toxin Primary Target Other Known Targets Reference
Iberiotoxin BKCa (KCa1.1) None specified smartox-biotech.comacs.org
Charybdotoxin (B568394) BKCa (KCa1.1) Kv1.2, Kv1.3, Kv1.6, IK channels frontiersin.orgnih.gov
Margatoxin (B612401) Voltage-gated K+ channels (e.g., Kv1.2, Kv1.3) acs.orgnih.gov

| Alpha-Dendrotoxin | Voltage-gated K+ channels | | acs.orgnih.gov |

Analysis of Association (k_on) and Dissociation (k_off) Rate Constants

The interaction of Iberiotoxin with the BKCa channel is a reversible binding process characterized by specific association (k_on) and dissociation (k_off) rate constants. These kinetic parameters determine the affinity of the toxin for the channel and the duration of the block. Studies have shown that Iberiotoxin binds to the BKCa channel in a simple bimolecular reaction. nih.gov

The association rate is influenced by the concentration of the toxin, while the dissociation rate is independent of it. The equilibrium dissociation constant (Kd), a measure of binding affinity, is the ratio of k_off to k_on. A lower Kd value indicates a higher affinity.

Interactive Table: Kinetic Constants of Iberiotoxin Binding to BKCa Channels

Parameter Value Conditions Reference
k_on 1.3 x 10⁶ M⁻¹s⁻¹ Symmetric 150 mM KCl, 40 mV nih.gov
k_off 1.2 x 10⁻³ s⁻¹ Symmetric 150 mM KCl, 40 mV nih.gov
Kd ~1 nM Symmetric 150 mM KCl, 40 mV researchgate.netnih.gov
k_on 3.3 x 10⁶ M⁻¹s⁻¹ 300 mM internal K⁺, 300 mM external Na⁺ nih.gov
k_off 3.8 x 10⁻³ s⁻¹ 300 mM internal K⁺, 300 mM external Na⁺ nih.gov
Kd 1.16 nM 300 mM internal K⁺, 300 mM external Na⁺ nih.gov

Allosteric Modulation of Iberiotoxin Binding to BKCa Channels

The binding of Iberiotoxin to BKCa channels can be influenced by other molecules that bind to different sites on the channel protein. This phenomenon, known as allosteric modulation, can either enhance or reduce the affinity of Iberiotoxin for its target. frontiersin.org

Effects of Indole Diterpene Alkaloids (e.g., Paxilline (B40905), Verruculogen) on Iberiotoxin Binding

Indole diterpene alkaloids, such as paxilline and verruculogen, are known modulators of BKCa channels. Paxilline, a tremorgenic fungal alkaloid, is a potent inhibitor of BK channels and is thought to bind to a site distinct from the Iberiotoxin binding site. Research suggests that paxilline stabilizes the closed conformation of the channel, which can allosterically enhance the binding of scorpion toxins like Iberiotoxin. nih.gov This positive allosteric modulation means that in the presence of paxilline, Iberiotoxin can bind more effectively to the channel. While detailed studies on verruculogen's direct effect on Iberiotoxin binding are less common, its structural and functional similarity to paxilline suggests it may have a similar allosteric effect.

Modulation of Iberiotoxin Binding by Tetraacetic Acid Derivatives

Direct modulation of Iberiotoxin binding by tetraacetic acid derivatives has not been extensively documented in the scientific literature. However, chelating agents that are derivatives of tetraacetic acid, such as ethylenediaminetetraacetic acid (EDTA) and ethylene (B1197577) glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA), are commonly used in experimental buffers when studying BKCa channels and their interaction with Iberiotoxin. nih.gov These compounds are strong binders of divalent cations, particularly calcium ions (Ca²⁺). Since BKCa channels are activated by intracellular Ca²⁺, the presence of EDTA or EGTA in the experimental setup can significantly alter the local Ca²⁺ concentration, thereby indirectly influencing the channel's gating properties. nih.gov By modulating the open probability of the channel through changes in Ca²⁺ availability, these chelating agents can indirectly affect the binding kinetics of Iberiotoxin.

Impact of Extracellular and Intracellular Potassium Ion Concentration on Iberiotoxin-Channel Interactions

The concentration of potassium ions (K⁺) on both the extracellular and intracellular sides of the membrane has a significant impact on the interaction between Iberiotoxin and the BKCa channel.

Extracellular K⁺: An increase in the external K⁺ concentration has been shown to decrease the association rate constant (k_on) of Iberiotoxin without affecting the dissociation rate constant (k_off). nih.gov This suggests that external K⁺ ions may compete with the positively charged toxin for binding to the channel's outer vestibule, possibly by screening surface charges that normally attract the toxin. nih.gov

Intracellular K⁺: In contrast, raising the internal K⁺ concentration increases the dissociation rate constant (k_off) of Iberiotoxin. nih.gov This effect is thought to be mediated by K⁺ ions moving into the channel pore from the intracellular side and "pushing" the bound toxin off its site in the external vestibule. This demonstrates a "knock-off" effect where the permeant ion can influence the unbinding of the channel blocker. nih.gov

Mechanistic Insights into Iberiotoxin Bkca Channel Interaction

Localization of Iberiotoxin (B31492) Binding Site to the Outer Channel Vestibule and Pore Region

Iberiotoxin exerts its inhibitory effect by binding to the external face of the BKCa channel. wikipedia.orgnih.gov This interaction is localized to the outer vestibule of the channel's ion conduction pore. Evidence strongly supporting this localization comes from competitive binding studies. Tetraethylammonium (B1195904) (TEA), a classic quaternary ammonium (B1175870) ion that blocks potassium channels by occluding the external pore, competitively inhibits the binding of iberiotoxin. nih.govnih.gov This competition suggests that the binding sites for iberiotoxin and TEA overlap within the channel's external vestibule. nih.govnih.gov

Further studies have highlighted the importance of electrostatic interactions in guiding the toxin to its binding site. The outer vestibule of the BKCa channel possesses surface charges that play a significant role in modulating toxin binding. nih.govnih.gov Increasing the external potassium ion concentration has been shown to decrease the association rate constant of iberiotoxin without affecting the dissociation rate, indicating that surface charges in the channel vestibule influence the toxin's approach. nih.govnih.gov

Mutational analysis of iberiotoxin itself has provided finer details about the interaction surface. Specific amino acid residues on the toxin are critical for its high-affinity binding. For instance, mutations of the highly conserved residues Lysine-27 (K27) and Arginine-34 (R34) to neutral amino acids result in a large increase in the equilibrium dissociation constant (Kd), signifying a weaker binding affinity and confirming their importance in the toxin-channel interface. nih.gov The voltage dependence of the block, particularly involving the K27 residue, suggests this part of the toxin interacts deeply enough to sense the transmembrane electric field, likely by engaging with a potassium binding site within the pore itself. nih.gov

Molecular Basis of Iberiotoxin-Induced Channel Blockade

A primary mechanism of iberiotoxin's inhibitory action is the reduction of the channel's open probability (Po). wikipedia.orgresearchgate.net In the presence of iberiotoxin, single-channel recordings show long quiescent periods, which can last for several minutes, interrupting the channel's normal activity. nih.gov These silent periods represent the time the toxin remains bound to the channel, preventing it from opening. By stabilizing a closed or non-conducting state, iberiotoxin effectively decreases the likelihood that the channel will be found in an open, ion-permeable conformation. wikipedia.org

The table below summarizes kinetic data for the interaction of Iberiotoxin with the BKCa channel, illustrating the molecular basis for the reduction in channel activity.

In addition to reducing the probability of the channel opening, iberiotoxin also decreases the mean open time of the BKCa channel. wikipedia.org This means that even when the channel does manage to open, the duration of these openings is shorter in the presence of the toxin. This dual effect—reducing both the frequency and duration of channel opening events—contributes to its potent inhibitory effect on BKCa currents. wikipedia.org

Voltage Dependence of Iberiotoxin Blockade of BKCa Channels

The blockade of BKCa channels by iberiotoxin can exhibit voltage dependence, a characteristic that provides further insight into the blocking mechanism. A well-established model for pore-blocking toxins predicts that if the toxin interacts with a site within the transmembrane electric field, its binding or unbinding will be influenced by the membrane potential. nih.gov

Studies using mutated versions of iberiotoxin have demonstrated this phenomenon clearly. For example, a mutant toxin (K27R) showed blockade times that were approximately five times slower at a membrane potential of -20 mV compared to +40 mV. nih.gov This indicates that depolarization facilitates the toxin's dissociation. Conversely, neutralizing the positive charge at this position (K27) relieved the voltage dependence of the block. nih.gov This finding strongly suggests that the K27 residue of iberiotoxin inserts into the channel pore to a sufficient depth to interact with a potassium binding site, thereby sensing a portion of the transmembrane voltage drop. nih.gov

Competitive and Non-Competitive Interaction Models of Iberiotoxin with Other Channel Modulators

The interaction of iberiotoxin with the BKCa channel can be influenced by other molecules, including classic channel blockers and endogenous regulatory subunits.

Competitive Interaction: As previously mentioned, the blockade by tetraethylammonium (TEA) is a classic example of competitive interaction. nih.govnih.gov TEA and iberiotoxin compete for an overlapping binding site in the external pore vestibule, meaning the presence of one hinders the binding of the other. nih.govnih.gov

Modulation by Accessory Subunits: The sensitivity of BKCa channels to iberiotoxin is dramatically altered by the presence of accessory β subunits. The pore-forming α subunit of the BKCa channel can co-assemble with different β subunits (β1-β4), which modify its gating properties and pharmacology. nih.gov Notably, the neuron-specific β4 subunit confers resistance to iberiotoxin. nih.govresearchgate.netnih.gov Channels composed of both α and β4 subunits are termed "type II" BK channels and are characterized by slow gating kinetics and insensitivity to iberiotoxin block. nih.govresearchgate.net This resistance is conferred by the extracellular domain of the β4 subunit, which sterically hinders or allosterically prevents the toxin from binding effectively to its site on the α subunit. researchgate.net Therefore, the presence of the β4 subunit acts as a non-competitive modulator of iberiotoxin's effect, rendering the channel resistant to the toxin. In some neurons, a mix of iberiotoxin-sensitive and iberiotoxin-resistant channels can be found, reflecting a heterogeneous population of BKCa channels with and without the β4 subunit. nih.govnih.gov

Interaction with Other Blockers: While iberiotoxin-resistant (α + β4) channels are insensitive to iberiotoxin and charybdotoxin (B568394), they can still be blocked by other compounds like paxilline (B40905). nih.gov This indicates that paxilline has a different binding site or mechanism of action that is not affected by the presence of the β4 subunit.

The table below summarizes the interactions of Iberiotoxin with various channel modulators.

Advanced Biochemical and Molecular Approaches in Iberiotoxin Research

Methodologies for Synthetic Production of Iberiotoxin (B31492) Peptides

The chemical synthesis of Iberiotoxin, a peptide containing three disulfide bridges, presents significant challenges, including hydrophobic aggregation and incorrect disulfide bond formation, which can lead to low yields. nih.gov To address these issues, various solid-phase peptide synthesis (SPPS) and chemical ligation strategies have been employed.

Automated SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common approach for producing the linear 37-residue peptide sequence of Iberiotoxin. nih.gov Following the assembly of the peptide chain, the crucial step is the oxidative folding to form the three correct disulfide bonds that define its active tertiary structure.

To improve the efficiency and yield of synthetic Iberiotoxin, native chemical ligation (NCL) has been utilized. This technique involves the synthesis of two or more smaller peptide fragments which are then joined together. For instance, a derivative of Iberiotoxin was produced by combining automated and manual solid-phase synthesis techniques with chemical ligation. nih.gov This approach involved the synthesis of an N-terminal fragment and a C-terminal fragment, which were then ligated to form the full-length peptide. This ligation strategy increased the synthetic yields by approximately 12-fold compared to standard linear synthesis methods. nih.gov Modifications, such as substituting Valine at position 16 with Alanine (B10760859) (V16A), have been introduced to enhance the kinetic feasibility of the ligation process. nih.gov

Recombinant Expression Systems for Iberiotoxin and its Variants (e.g., in Escherichia coli)

Escherichia coli (E. coli) is a widely used and cost-effective host for the recombinant production of proteins. mdpi.comnih.govnih.gov It offers advantages such as rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. nih.govyoutube.com Recombinant expression in E. coli has been successfully applied to produce Iberiotoxin and its variants, providing a reliable source of the peptide for research purposes. nih.govacs.org

The process typically involves cloning the gene encoding Iberiotoxin or its mutant into an expression vector, which is then transformed into a suitable E. coli strain, such as BL21(DE3). mdpi.com The expression of the recombinant peptide is often induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). youtube.com A significant challenge in expressing small, disulfide-rich peptides like Iberiotoxin in E. coli is their potential instability and degradation. To overcome this, the toxin gene can be expressed as a fusion protein, for example, linked to a carrier protein like KSI (ketosteroid isomerase) or with a His-tag. mdpi.com This fusion strategy can improve the stability and yield of the expressed peptide. mdpi.com Following purification of the fusion protein, a cleavage step, for instance using cyanogen (B1215507) bromide (CNBr), is employed to release the recombinant Iberiotoxin. mdpi.com

Site-Directed Mutagenesis Strategies for Elucidating Iberiotoxin Structure-Function Relationships

Site-directed mutagenesis is a powerful technique used to investigate the contribution of individual amino acid residues to the structure and function of a protein. nih.gov By systematically replacing specific amino acids in Iberiotoxin, researchers can identify key residues involved in its interaction with the BK channel.

Application of Alanine Scanning Mutagenesis

Alanine scanning mutagenesis is a specific application of site-directed mutagenesis where individual amino acid residues are systematically replaced by alanine. wikipedia.org Alanine is chosen because its small, inert side chain removes the specific functionality of the original residue without significantly disrupting the peptide's secondary structure. wikipedia.org This technique allows for the mapping of "hot spots" on the protein's surface that are critical for its biological activity. genscript.com

In the context of Iberiotoxin, alanine scanning can be used to identify the residues that form the key binding interface with the BK channel. By creating a library of Iberiotoxin mutants, each with a single alanine substitution, and then assaying their ability to block the channel, the energetic contribution of each side chain to the binding affinity can be determined. This systematic approach provides a detailed map of the toxin's interaction surface. nih.govnih.govbiorxiv.org

Design and Characterization of Engineered Iberiotoxin Double Mutants (e.g., D19Y/Y36F)

A significant challenge in using wild-type Iberiotoxin for certain applications, such as radiolabeling, is the presence of a critical tyrosine residue at position 36 (Y36). This residue is essential for the toxin's interaction with the channel pore, and its modification, for instance by iodination, leads to a loss of biological activity. nih.govacs.org To circumvent this issue, an engineered double mutant of Iberiotoxin, IbTX-D19Y/Y36F, was created. nih.govacs.org

In this mutant, the critical Y36 is replaced by phenylalanine (F), which is structurally similar but cannot be iodinated. To introduce a site for radioiodination away from the channel-binding interface, the aspartic acid at position 19 (D19) was replaced with a tyrosine (Y). This strategic re-engineering of the peptide resulted in a fully functional toxin that could be radioiodinated to high specific activity without compromising its binding affinity for the BK channel. nih.govacs.org

MutantOriginal ResidueSubstituted ResidueRationale
D19Y Aspartic Acid (D) at position 19Tyrosine (Y)Introduce a new site for radioiodination.
Y36F Tyrosine (Y) at position 36Phenylalanine (F)Remove the native iodination site that is critical for activity.

Bioengineering of Iberiotoxin Derivatives for Specialized Research Applications

The ability to genetically and chemically modify Iberiotoxin has led to the development of specialized derivatives for a variety of research applications, including the precise localization and quantification of BK channels.

Development and Application of Radiolabeled Iberiotoxin Ligands (e.g., [125I]Iberiotoxin-D19Y/Y36F)

The engineered double mutant, IbTX-D19Y/Y36F, has been successfully radiolabeled with iodine-125 (B85253) to create [125I]Iberiotoxin-D19Y/Y36F. nih.govacs.org This radioligand has proven to be a groundbreaking tool for studying BK channels. It binds with very high affinity (Kd of approximately 5 pM) to BK channels in smooth muscle sarcolemmal membranes. nih.govacs.org

Competition binding assays have demonstrated the high selectivity of this radioligand. Its binding is effectively competed by wild-type Iberiotoxin and charybdotoxin (B568394) (another BK channel blocker), but not by toxins that target other types of potassium channels, such as margatoxin (B612401) or α-dendrotoxin. nih.govacs.org This high affinity and selectivity make [125I]Iberiotoxin-D19Y/Y36F the first selective, high-specific-activity radioligand for BK channels, enabling detailed pharmacological characterization and localization studies of these channels in various tissues, including the brain. nih.govnih.govacs.orgmdpi.com

Synthesis and Utility of Biotin-Labeled Iberiotoxin Derivatives (e.g., Iberiotoxin-LC-biotin)

To facilitate the study of BK channels, researchers have developed biotin-labeled derivatives of iberiotoxin. Biotinylation provides a versatile tag for detection, purification, and localization studies due to its exceptionally high affinity for avidin (B1170675) and streptavidin. merckmillipore.comsigmaaldrich.com

Synthesis: A key example is Iberiotoxin-LC-biotin (IbTx-LC-biotin), which has been successfully prepared using automated solid-phase peptide synthesis based on Fmoc (fluorenylmethyloxycarbonyl) coupling chemistry. nih.govnih.gov In this process, a strategic substitution is made in the native iberiotoxin sequence. The aspartic acid at position 19 (Asp19), a residue located on the "backside" of the toxin away from the channel binding interface, is replaced with N-ε-(d-biotin-6-amidocaproate)-L-lysine. nih.gov This specific placement ensures that the biotin (B1667282) tag, even when bound to the much larger streptavidin molecule, does not sterically hinder the toxin's interaction with its binding site on the BK channel. nih.govnih.gov

Utility and Research Findings: The primary utility of IbTx-LC-biotin is as a high-affinity probe for visualizing and quantifying BK channels. nih.gov Research has demonstrated that IbTx-LC-biotin retains potent biological activity, blocking BK channels with nanomolar affinity, similar to the native toxin. nih.govnih.gov When combined with streptavidin conjugated to a fluorophore (like Alexa488-StrAv), IbTx-LC-biotin becomes a powerful tool for fluorescence microscopy. nih.gov

Key findings from studies using this derivative include:

Cellular Imaging: IbTx-LC-biotin has been used to image the surface distribution of human BK channels (hSlo) expressed in HEK293 cells. These imaging studies revealed a non-random, patch-like distribution of the channels on the cell surface, suggesting the existence of an endogenous mechanism for channel clustering. nih.gov

Binding Stoichiometry: Size-exclusion chromatography experiments have shown that due to steric hindrance, only two molecules of the bulky IbTx-LC-biotin can bind to a single streptavidin tetramer, despite streptavidin having four available biotin-binding sites. nih.govnih.gov

Kinetic Properties: Electrophysiological assays on cloned human BK channels confirmed that IbTx-LC-biotin is a potent inhibitor with a high affinity (KD = 26 nM) and a slow dissociation rate (koff = 5.4 x 10⁻⁴ s⁻¹), making it suitable for stable labeling experiments. nih.gov

These characteristics establish IbTx-LC-biotin as a feasible and effective probe for a variety of applications in cellular neurobiology and K⁺ channel research. nih.gov

Table 1: Properties of Iberiotoxin-LC-biotin

Property Finding Source
Synthesis Method Automated solid-phase Fmoc chemistry. nih.gov
Modification Substitution of native Asp19 with N-ε-(d-biotin-6-amidocaproate)-L-lysine. nih.govnih.gov
Binding Affinity (KD) 26 nM for cloned human BK channels. nih.gov
Dissociation Rate (koff) 5.4 x 10⁻⁴ s⁻¹ from cloned human BK channels. nih.gov
Streptavidin Stoichiometry 2 IbTx-LC-biotin molecules per streptavidin tetramer. nih.govnih.gov
Primary Utility Imaging and localization of BK channels via fluorescence microscopy. nih.gov

Design and Investigation of Scorpion Toxin Chimeras Incorporating Iberiotoxin Sequences

A sophisticated approach to dissecting the structural basis of toxin-channel interactions involves the design and investigation of chimeric toxins. This strategy combines segments from different parent toxins to create a new peptide with hybrid properties. Iberiotoxin has been a key candidate for these studies, often paired with charybdotoxin (ChTx) or noxiustoxin (B1180526) (NTX), due to their high sequence homology (~68% with ChTx) but differing selectivity for potassium channel subtypes. wikipedia.orgnih.govnih.gov While IbTx is highly selective for BK (KCa1.1) channels, ChTx promiscuously blocks both BK and Kv1.3 voltage-gated K⁺ channels. nih.govmdpi.com

Design and Research Findings: The goal of creating IbTx-based chimeras is to pinpoint the specific amino acid residues or structural domains that confer binding affinity and, crucially, channel selectivity. nih.govmdpi.com

Iberiotoxin-Charybdotoxin (IbTx-ChTx) Chimeras: To identify the regions responsible for selectivity between BK and Kv1.3 channels, chimeric toxins were constructed by swapping the N-terminal and C-terminal halves of IbTx and ChTx. nih.gov In one study, two chimeras were synthesized: ChTX₁₋₁₉IbTX₂₀₋₃₇ (Ch-IbTX) and IbTX₁₋₁₉ChTX₂₀₋₃₇ (Ib-ChTX). nih.gov

Both chimeras retained the ability to block the BK channel, indicating that domains from both toxins could effectively interact with this channel type. nih.gov

However, only Ib-ChTX, which contained the C-terminal half of charybdotoxin, was able to inhibit Kv1.3 channel currents. nih.gov This finding strongly suggests that the molecular determinants for Kv1.3 channel binding reside within the C-terminal portion of ChTx.

Noxiustoxin-Iberiotoxin (NTX-IbTx) Chimeras: Chimeras of NTX and IbTx were developed to explore how differences in the α-carbon backbone length and the configuration of the α/β turn influence target selectivity. nih.govnih.gov Structural analysis of these chimeras revealed that:

Elongating the peptide backbone can alter steric interactions with the channel's outer vestibule. nih.govmdpi.com

Modifying the α/β turn changes the geometry of the toxin's binding surface. nih.govmdpi.com

These studies demonstrate that by carefully tailoring the toxin's size and the geometric orientation of its charged residues, peptides can be engineered to discriminate between K⁺ channel isoforms based on the specific architecture of their pores. nih.gov

These chimeric studies have been instrumental in mapping the bimolecular interactions between toxins and channels, providing a deeper understanding of the structural features that govern high-affinity binding and isoform specificity. mdpi.com

Table 2: Comparative Analysis of Iberiotoxin-Based Chimeric Toxins

Chimeric Toxin Parent Toxins Objective of Design Key Finding Source
Ch-IbTX Charybdotoxin (N-term) & Iberiotoxin (C-term) Identify domains conferring K⁺ channel selectivity. Blocks BK channels but not Kv1.3 channels. nih.gov
Ib-ChTX Iberiotoxin (N-term) & Charybdotoxin (C-term) Identify domains conferring K⁺ channel selectivity. Blocks both BK and Kv1.3 channels, indicating the C-terminal of ChTx is critical for Kv1.3 binding. nih.gov
NTX-IbTX Chimeras Noxiustoxin & Iberiotoxin Investigate the role of backbone length and α/β turn configuration in selectivity. Toxin size and geometry of the binding surface are key determinants for discriminating between channel isoforms. nih.govmdpi.comnih.gov

Table of Mentioned Compounds

Compound Name
Iberiotoxin
Iberiotoxin trifluoroacetate (B77799) salt
Trifluoroacetic acid
Iberiotoxin-LC-biotin
N-ε-(d-biotin-6-amidocaproate)-L-lysine
Streptavidin
Alexa488-Streptavidin
Charybdotoxin
Noxiustoxin
ChTX₁₋₁₉IbTX₂₀₋₃₇ (Ch-IbTX)

Electrophysiological and Biophysical Investigations of Iberiotoxin Action

Application of Single-Channel Recording Techniques to Elucidate Iberiotoxin (B31492) Blockade

Single-channel recording techniques provide the highest resolution for observing the interaction between a toxin and an individual ion channel. These methods have been instrumental in defining the precise mechanism of Iberiotoxin's blocking action on BKCa channels.

The planar lipid bilayer technique involves incorporating purified ion channels into an artificial membrane separating two compartments, allowing for a controlled environment to study channel function and modulation. nih.govnih.gov Early and seminal studies using this method established the fundamental characteristics of the Iberiotoxin-BKCa channel interaction.

Research demonstrated that Iberiotoxin exclusively blocks the BKCa channel when applied to the external side, indicating its site of action is on the extracellular face of the channel. nih.gov The toxin induces long-lasting, quiet periods in channel activity, which can persist for several minutes. nih.gov This "all-or-none" blockade is characteristic of a high-affinity interaction.

By analyzing the duration of the blocked and unblocked intervals at the single-channel level, researchers determined the kinetics of the interaction. These studies revealed that Iberiotoxin binds to the BKCa channel in a bimolecular reaction. nih.gov The kinetic parameters are influenced by the ionic composition of the solutions, particularly the external potassium concentration. Increasing external K+ was found to decrease the association rate constant without affecting the dissociation rate, suggesting that surface charges in the channel's outer vestibule are important for modulating toxin binding. nih.gov

Table 1: Kinetic Parameters of Iberiotoxin Blockade of Single BKCa Channels in Planar Lipid Bilayers
ParameterValueConditionsReference
Association Rate Constant (kon)3.3 x 106 M-1s-1Skeletal muscle BKCa channels incorporated into neutral planar bilayers. External solution: 300 mM Na+; Internal solution: 300 mM K+. nih.gov
Dissociation Rate Constant (koff)3.8 x 10-3 s-1
Equilibrium Dissociation Constant (Kd)1.16 nM

The patch-clamp technique allows for the recording of ionic currents through single channels in their native cellular environment or in heterologous expression systems. Outside-out patch-clamp studies have corroborated and extended the findings from planar lipid bilayers. These experiments confirmed that Iberiotoxin acts from the extracellular side to block BKCa channels. pnas.org

The blockade by Iberiotoxin is distinct from some other channel blockers as it reduces the channel's probability of being open (Po) without altering the single-channel conductance. physiology.orgsmartox-biotech.com Studies on human osteoblast-like cells using outside-out patches demonstrated a reversible, concentration-dependent blockade of BK channel activity by Iberiotoxin in the nanomolar range. physiology.org Interestingly, the degree of inhibition by low nanomolar concentrations of Iberiotoxin can be voltage-dependent, with the blockade being more pronounced at less depolarized potentials. physiology.org This suggests a complex interaction with the channel's conformational state.

Whole-Cell Current Measurements to Assess Iberiotoxin Modulatory Effects

In numerous cell types, the application of Iberiotoxin leads to a significant and specific reduction of the outward potassium current. researchgate.netresearchgate.net For instance, in human neuroblastoma cells and retinal pigment epithelial cells, nanomolar concentrations of Iberiotoxin effectively block the characteristic large-conductance, calcium- and voltage-activated outward currents. frontiersin.orgresearchgate.net By applying various concentrations of the toxin and measuring the corresponding reduction in current, researchers can construct dose-response curves to determine the IC₅₀ value, which typically falls in the low nanomolar range for sensitive channels. These measurements are crucial for pharmacologically isolating BKCa-mediated currents from other types of potassium currents in a given cell. nih.govjneurosci.org

Analysis of BKCa Channel Gating Kinetics and Allosteric Coupling in the Presence of Iberiotoxin

BKCa channels are complex allosteric proteins, activated by both membrane depolarization and increases in intracellular calcium concentration. nih.gov Iberiotoxin, by binding to the outer pore, acts as a non-competitive antagonist. While its primary action is pore blockade, its binding can be influenced by the channel's gating state, which is in turn controlled by voltage and calcium.

The gating of BKCa channels involves conformational changes in both the voltage-sensing domains (VSDs) and the intracellular calcium-binding domains, which are allosterically coupled to the opening and closing of the pore gate. frontiersin.org The affinity of Iberiotoxin can be dependent on the conformational state of the channel. Some studies suggest that the toxin binds more tightly to the open state, although it effectively "locks" the channel in a non-conducting, blocked state. The presence of auxiliary subunits, which modify gating kinetics, can also profoundly affect Iberiotoxin's apparent affinity. nih.govpnas.org For example, the β4 subunit dramatically slows the association of the toxin, linking gating modifications to pharmacological properties. pnas.org

Characterization of Iberiotoxin-Resistant BK Channel Subtypes

While Iberiotoxin is a defining tool for identifying BKCa channels, not all BKCa channels are sensitive to it. nih.gov Seminal studies identified a subtype of BK channel in brain synaptosomal membranes, termed the "type II" BK channel, which exhibits marked resistance to Iberiotoxin. nih.gov This contrasts with the "type I" channels, which are highly sensitive to the toxin. nih.gov

The molecular basis for Iberiotoxin resistance is primarily the co-assembly of the pore-forming α subunit (encoded by the KCNMA1 gene) with specific auxiliary β subunits. nih.govresearchgate.netnih.gov The family of β subunits (β1-β4) modifies the channel's kinetics, voltage sensitivity, and pharmacology. nih.gov

The neuron-enriched β4 subunit (KCNMB4) is the key determinant of Iberiotoxin resistance. pnas.orgresearchgate.net When the β4 subunit is co-expressed with the α subunit, the resulting channel becomes remarkably insensitive to nanomolar concentrations of Iberiotoxin. pnas.orgfrontiersin.org This resistance is not due to a complete loss of the binding site, but rather a dramatic, approximately 1,000-fold, slowdown in the toxin's association rate (kₒₙ). pnas.org The dissociation, once bound, is extremely slow, making the block apparently irreversible under typical experimental timescales. pnas.org The extracellular loop of the β4 subunit is the critical domain that confers this resistance, likely by sterically hindering the toxin's access to its binding site in the pore's outer vestibule. pnas.orgresearchgate.net

Functionally, the β4 subunit also imparts unique gating properties to the channel, including significantly slower activation kinetics. nih.govresearchgate.net Therefore, in native tissues like cerebellar Purkinje neurons and dentate gyrus granule cells, whole-cell currents often comprise a mix of a fast-gating, Iberiotoxin-sensitive component (likely α subunits alone or with other β subunits) and a slow-gating, Iberiotoxin-resistant component (α + β4 channels). nih.govnih.gov This pharmacological distinction allows researchers to dissect the specific physiological roles of these different BKCa channel subtypes within the same neuron. nih.govnih.gov

Table 2: Effect of the β4 Auxiliary Subunit on Iberiotoxin (IbTx) Sensitivity
Channel CompositionIberiotoxin SensitivityKey Kinetic ChangeTypical Gating SpeedReference
α subunit alone ("Type I")Sensitive (nM affinity)N/AFast nih.gov
α + β1 subunitsSensitiveSlightly altered affinityFast pnas.org
α + β2 subunitsSensitiveConfers N-type inactivationFast, but inactivating nih.gov
α + β4 subunits ("Type II")Resistant (>1000-fold decrease in sensitivity)Drastic reduction in toxin association rate (kon)Slow pnas.orgresearchgate.net

Biophysical Properties of Iberiotoxin-Resistant Channels: Slow Gating and Altered Voltage/Calcium Sensitivity

Iberiotoxin-resistant large-conductance calcium-activated (BK) channels, often referred to as Type II BK channels, exhibit distinct biophysical properties that differentiate them from their iberiotoxin-sensitive (Type I) counterparts. nih.gov These unique characteristics are primarily conferred by the co-assembly of the pore-forming α subunit with the neuron-enriched accessory β4 subunit. researchgate.netnih.govpnas.org The presence of the β4 subunit fundamentally alters the channel's gating kinetics and its sensitivity to voltage and intracellular calcium, leading to significant functional consequences for neuronal excitability. nih.govresearchgate.netnih.gov

A hallmark of iberiotoxin-resistant channels is their markedly slower gating kinetics. nih.gov This applies to both the activation and deactivation phases of channel operation. nih.govjneurosci.orgresearchgate.net In contrast to the fast-gated Type I channels, which are typically composed of the α subunit alone, Type II channels (α + β4) activate and deactivate on a much slower timescale. nih.govfrontiersin.org This sluggish gating behavior means that during rapid events like an action potential, the contribution of these channels is altered; their slow activation may preclude them from shaping the action potential itself, while their slow deactivation can contribute to a sustained afterhyperpolarization. nih.govresearchgate.netnih.gov

Electrophysiological studies in cerebellar Purkinje neurons have quantified these kinetic differences. When activated by voltage steps, the iberiotoxin-resistant component of the BK current demonstrates significantly slower activation compared to the sensitive component. nih.govjneurosci.org For instance, at a potential of -10 mV, the time to reach half-maximal activation for iberiotoxin-resistant channels is approximately 1.16 ms (B15284909), whereas the sensitive channels activate fastest at 0 mV with a half-maximal time of 0.66 ms. nih.govjneurosci.org The deactivation kinetics are also substantially slower for the resistant channels. Following a depolarizing pulse, at a membrane potential of -70 mV, the iberiotoxin-resistant current takes approximately 2.79 ms to decay by half, compared to just 0.85 ms for the sensitive current. researchgate.net

ParameterCondition (Voltage)Iberiotoxin-Resistant (Type II)Iberiotoxin-Sensitive (Type I)
Time to Half-Maximal Activation-10 mV1.16 ± 0.05 ms-
Time to Half-Maximal Activation0 mV-0.66 ± 0.02 ms
Time to Half-Maximal Deactivation-70 mV2.79 ± 0.15 ms0.85 ± 0.07 ms

In addition to slow gating, iberiotoxin-resistant channels display altered sensitivity to both membrane voltage and intracellular calcium. The association with the β4 subunit causes a dramatic leftward shift in the voltage-activation relationship, meaning the channels are promoted to open at more negative membrane potentials. researchgate.netnih.gov This enhanced sensitivity allows neurons to theoretically convert BK channels from being active only at high voltages to being activated at or even below the action potential threshold, particularly when intracellular calcium levels rise. nih.gov

Channel TypeVoltagePeak Current (nA)
Iberiotoxin-Resistant BK Current-20 mV2.95 ± 0.22
Iberiotoxin-Sensitive BK Current-20 mV8.88 ± 0.75

Functional Roles of Iberiotoxin Sensitive and Resistant Bk Channels in Cellular Systems Investigated Via Iberiotoxin As a Tool

Modulation of Neuronal Excitability and Action Potential Dynamics by Iberiotoxin-Sensitive Channels

Iberiotoxin-sensitive BK channels are widely expressed in the central nervous system and play a significant role in shaping neuronal firing patterns. nih.govfrontiersin.org

Iberiotoxin-sensitive BK channels are key players in the repolarization phase of the action potential and contribute to the fast component of the afterhyperpolarization (fAHP). frontiersin.org By facilitating rapid repolarization, these channels help to terminate the action potential, thereby influencing its duration. nih.gov Studies in rat CA1 hippocampal interneurons have shown that the application of iberiotoxin (B31492) increases the duration of action potentials, indicating the involvement of the BK channel (termed IC in this context) in spike repolarization. nih.gov In these neurons, IC also underlies the fast AHP. nih.gov

In cerebellar Purkinje neurons, iberiotoxin-sensitive BK current peaks during the late falling phase of the action potential and remains active during the fast afterhyperpolarization. jneurosci.org However, inhibiting these channels in Purkinje neurons has little effect on the action potential width or the fast afterhyperpolarization but does convert a medium afterhyperpolarization into an afterdepolarization. jneurosci.org In substantia nigra dopaminergic neurons, iberiotoxin inhibits a significant fraction of the outward current during the repolarizing phase of the action potential. jneurosci.org Interestingly, blocking BK channels in these neurons leads to a paradoxical increase in the afterhyperpolarization, which is thought to be a compensatory effect involving Kv2 channels. jneurosci.org

The role of iberiotoxin-sensitive BK channels in regulating neuronal firing frequency is complex and can be cell-type dependent. In some neurons, these channels act to decrease excitability. For instance, in dentate gyrus granule neurons, slow-gated, iberiotoxin-resistant BK channels reduce excitability by replacing fast-gating, iberiotoxin-sensitive channels that would otherwise support high-frequency firing. researchgate.netnih.gov

Conversely, in other neuronal populations, iberiotoxin-sensitive BK channels can enhance high-frequency firing. In rat CA1 pyramidal cells, blocking BK channels with iberiotoxin selectively reduces the initial discharge frequency in response to strong depolarizing currents. nih.gov This suggests that by promoting rapid spike repolarization and the fAHP, BK channels limit the activation of slower potassium channels and the inactivation of sodium channels, thereby facilitating high-frequency firing. nih.gov Similarly, in rat dorsal root ganglion neurons, the application of iberiotoxin increases the firing frequency of afferent neurons. nih.gov

In cerebellar Purkinje neurons, the inhibition of BK channels by iberiotoxin can convert tonic, single-spike firing into burst firing of doublets or triplets, demonstrating their role in maintaining rhythmic firing patterns. jneurosci.org

While direct studies on the impact of iberiotoxin on GABAergic and glycinergic synaptic transmission are less common, the localization of BK channels in presynaptic terminals suggests a role in modulating neurotransmitter release. In mossy fiber terminals of the dentate gyrus, a mix of iberiotoxin-sensitive and -resistant BK channels has been identified. frontiersin.org Although in this specific terminal, even the fast-gating iberiotoxin-sensitive channels were found not to contribute significantly to presynaptic action potential repolarization due to the dominance of Kv3 channels. frontiersin.org

Inhibitory synaptic transmission in many parts of the central nervous system, including the spinal cord, is mediated by glycine (B1666218) and GABA. nih.govnih.gov These neurotransmitters act on their respective receptors to produce inhibitory postsynaptic currents. nih.gov The modulation of presynaptic excitability by BK channels could theoretically influence the release of these neurotransmitters. For instance, by altering the shape and duration of the presynaptic action potential, BK channels could modulate calcium influx and, consequently, the probability of vesicle fusion and neurotransmitter release. However, specific experimental evidence directly linking iberiotoxin-sensitive BK channel activity to the modulation of GABA and glycine release remains an area for further investigation.

Contributions of Iberiotoxin-Sensitive Channels to Smooth Muscle Contractility and Vascular Function

In vascular smooth muscle, BK channels play a pivotal role in regulating myogenic tone and contractility. nih.gov Activation of these channels leads to an outward potassium current, which hyperpolarizes the cell membrane. nih.gov This hyperpolarization causes the closure of voltage-gated calcium channels, reducing calcium influx and promoting smooth muscle relaxation. nih.govcvphysiology.com Conversely, inhibition of BK channels leads to depolarization, increased calcium influx, and vasoconstriction. nih.gov

Iberiotoxin has been instrumental in demonstrating this role. The application of iberiotoxin to vascular smooth muscle preparations generally leads to vasoconstriction. nih.gov In porcine coronary artery smooth muscle cells, salvianolic acid B, a component of Salvia miltiorrhiza, was found to activate iberiotoxin-sensitive BK channels, suggesting a mechanism for its vasodilatory effects. nih.gov In hypertensive conditions, the contribution of BK channels to vascular tone is reduced, and the constrictions induced by iberiotoxin are weaker, which has been linked to a decreased expression of the β1 subunit of the BK channel. jci.org

Tissue/Cell TypeEffect of Iberiotoxin ApplicationInferred Role of Iberiotoxin-Sensitive BK ChannelsReference
Vascular Smooth MuscleVasoconstrictionPromote relaxation by hyperpolarizing the membrane and reducing calcium influx. nih.gov
Porcine Coronary Artery Smooth MuscleBlocks the vasodilatory effect of salvianolic acid B.Mediate vasodilation in response to certain stimuli. nih.gov
Cerebral Arteries in HypertensionWeakened vasoconstriction compared to normotensive arteries.Reduced contribution to the regulation of vascular tone in hypertension. jci.org

The urinary bladder smooth muscle, or detrusor, exhibits spontaneous myogenic activity, which is crucial for its function of storing and expelling urine. researchgate.net Iberiotoxin-sensitive BK channels are highly expressed in detrusor smooth muscle cells and are fundamental regulators of their excitability and contractility. researchgate.netnih.govresearchgate.net

These channels contribute to maintaining the resting membrane potential and are involved in the repolarization phase of the spontaneous action potentials that drive the phasic contractions of the bladder. researchgate.netresearchgate.netnih.gov By providing a negative feedback mechanism, BK channels limit the contractility of the detrusor smooth muscle. nih.gov Consequently, blocking these channels with iberiotoxin has been shown to increase the contractility of detrusor smooth muscle strips from various species. nih.gov In freshly isolated human detrusor smooth muscle cells, iberiotoxin eliminates spontaneous transient hyperpolarizations and causes membrane potential depolarization. researchgate.net

Tissue/Cell TypeEffect of Iberiotoxin ApplicationInferred Role of Iberiotoxin-Sensitive BK ChannelsReference
Detrusor Smooth MuscleIncreased contractility.Limit contractility and regulate spontaneous phasic contractions. nih.gov
Human Detrusor Smooth Muscle CellsEliminates spontaneous transient hyperpolarizations and causes membrane depolarization.Maintain resting membrane potential and contribute to repolarization. researchgate.net

Role of BK Channels in Cell Volume Regulation (Regulatory Volume Decrease) as Probed by Iberiotoxin

While direct evidence specifically using iberiotoxin to probe the role of BK channels in regulatory volume decrease (RVD) is not extensively detailed in the provided search results, the general understanding of BK channel function suggests their involvement. RVD is a crucial homeostatic mechanism that allows cells to counteract swelling induced by hypotonic stress. This process typically involves the efflux of K+ and Cl- ions, followed by water, to restore normal cell volume. Given that BK channels are significant conduits for K+ efflux, their activation would be a key step in initiating RVD. The application of iberiotoxin would be expected to inhibit this K+ efflux, thereby impairing the cell's ability to regulate its volume. Further investigation using iberiotoxin in RVD assays would be necessary to fully elucidate the specific contribution of iberiotoxin-sensitive BK channels to this process.

Tissue-Specific and Subcellular Localization of Iberiotoxin-Sensitive and -Resistant BK Channels

The differential expression and localization of iberiotoxin-sensitive and -resistant BK channels are key determinants of their specific physiological functions. The resistance to iberiotoxin is primarily conferred by the association of the pore-forming α subunit with the auxiliary β4 subunit. nih.govnih.govfrontiersin.org

Distribution and Function in Central Nervous System Regions

BK channels are broadly expressed throughout the central nervous system (CNS), where they play pivotal roles in shaping neuronal excitability and neurotransmitter release. nih.govfrontiersin.orgnih.gov

Purkinje Neurons: Cerebellar Purkinje neurons express both iberiotoxin-sensitive and -resistant BK channels. nih.govnih.govfrontiersin.orgphysiology.org The iberiotoxin-sensitive channels, which are fast-gating and inactivating, contribute to the repolarization of action potentials during burst firing. cornell.edunih.gov In contrast, the slow-gating, non-inactivating iberiotoxin-resistant channels contribute to a sustained interspike conductance, thereby reducing excitability. nih.govnih.govfrontiersin.orgphysiology.org Studies have shown that while step depolarizations activate both channel types, during action potential firing, the faster-gating iberiotoxin-sensitive channels are predominantly active. jneurosci.orgnih.govnih.gov Blocking these sensitive channels can convert tonic firing into burst firing. nih.govnih.gov

Dentate Gyrus Granule Neurons: These neurons also exhibit a mix of iberiotoxin-sensitive and -resistant BK channels. nih.govnih.govfrontiersin.org The iberiotoxin-resistant (β4-containing) channels in these neurons are thought to reduce excitability by replacing the fast-gating BK channels that would otherwise promote high-frequency firing. nih.govnih.gov The presence of these channels has been identified in both the soma and presynaptic mossy fiber terminals. nih.govfrontiersin.org Changes in BK channel properties in dentate granule cells are associated with seizure activity. elifesciences.orgbiorxiv.org

CA3 Hippocampus Neurons: In CA3 pyramidal neurons, blocking BK channels with iberiotoxin has been shown to increase the efficacy of synaptic transmission. nih.gov This suggests that the BK channels in these neurons, which are sensitive to iberiotoxin, play a role in modulating glutamate (B1630785) release. nih.gov Interestingly, while the β4 subunit is expressed in the hippocampus, the BK channels in CA3 neurons appear to be sensitive to iberiotoxin, a finding that has prompted further investigation into the stoichiometry of α and β4 subunits required to confer resistance. nih.govfrontiersin.orgnih.gov

Posterior Pituitary Terminals: The nerve terminals of the posterior pituitary contain iberiotoxin-resistant BK channels. nih.govnih.gov These terminals are from magnocellular neurons whose cell bodies are in the hypothalamus. nih.gov The presence of these channels suggests a role in regulating hormone release.

Dorsal Root Ganglion Neurons: BK channels are present in a subpopulation of dorsal root ganglion (DRG) neurons, particularly those involved in nociception. nih.gov Iberiotoxin has been used to isolate and characterize BK currents in these neurons, revealing their contribution to membrane repolarization. nih.gov Both iberiotoxin-sensitive and potentially iberiotoxin-resistant BK channels, due to the presence of the β1 subunit, are thought to exist in these sensory neurons. nih.gov

Central Amygdaloid Nucleus: In the central nucleus of the amygdala (CeA), BK channels are involved in modulating GABAergic transmission. researchgate.net Blockade of these channels with iberiotoxin enhances inhibitory postsynaptic currents, suggesting a presynaptic location and a role in regulating GABA release. researchgate.net

Presence and Activity in Various Smooth Muscle Tissues

Iberiotoxin-sensitive BK channels are prominently expressed in various smooth muscle tissues, where they are crucial regulators of contractility.

Vascular Smooth Muscle: In vascular smooth muscle cells, BK channels play a key role in regulating blood pressure. nih.gov The association with the β1 auxiliary subunit significantly increases their calcium sensitivity, allowing them to effectively sense local calcium signals and cause hyperpolarization, leading to vasodilation. nih.gov Inhibition of these channels with iberiotoxin leads to vasoconstriction. nih.gov Differences in BK channel function have been observed between normotensive and hypertensive models. uni-augsburg.de

Detrusor Smooth Muscle: The smooth muscle of the urinary bladder (detrusor) also expresses iberiotoxin-sensitive BK channels. researchgate.net These channels contribute to setting the resting membrane potential and generating spontaneous transient hyperpolarizations, which in turn regulate bladder contractility. researchgate.net Blockade of these channels with iberiotoxin causes membrane depolarization. researchgate.net

Tracheal Smooth Muscle: Early studies utilized radiolabeled derivatives of toxins like charybdotoxin (B568394), which shares homology with iberiotoxin, to investigate the expression of BK channels in bovine tracheal smooth muscle. mdpi.com These channels are involved in regulating airway tone.

Emerging Research Directions and Advanced Methodologies for Iberiotoxin Studies

Computational Modeling Approaches for Iberiotoxin-Channel Interaction and Cellular Electrophysiology

Computational modeling has become an indispensable tool for dissecting the complex molecular interactions between Iberiotoxin (B31492) and BK channels at an atomic level. Techniques such as molecular dynamics (MD) simulations and docking studies are providing unprecedented insights into the binding process and its functional consequences. nih.govnih.govmdpi.com

Molecular dynamics simulations allow researchers to model the dynamic behavior of the Iberiotoxin-BK channel complex over time. These simulations have been instrumental in identifying the key amino acid residues on both the toxin and the channel that are critical for their high-affinity interaction. nih.govnih.gov For instance, MD simulations can reveal the conformational changes that occur in both molecules upon binding, shedding light on the allosteric mechanisms that lead to channel blockade.

Docking studies, another computational approach, predict the preferred orientation of Iberiotoxin when it binds to the BK channel. By combining structural data from techniques like X-ray crystallography and NMR spectroscopy with sophisticated algorithms, researchers can generate detailed models of the toxin-channel interface. nih.gov These models are crucial for understanding the structural basis of Iberiotoxin's specificity and for designing novel molecules with tailored pharmacological properties.

Continued Elucidation of Novel Modulators and Mechanisms Associated with Iberiotoxin-Resistant Channels

While Iberiotoxin is a potent blocker of most BK channels, a subset of these channels exhibits resistance to the toxin. researchgate.netnih.govnih.gov This resistance is primarily conferred by the association of the channel's principal alpha subunit with an accessory beta subunit, particularly the neuron-enriched beta4 subunit. researchgate.netnih.govnih.govphysiology.org The presence of the beta4 subunit dramatically reduces the binding affinity of Iberiotoxin, rendering the channel insensitive to its blocking effects. physiology.org

The study of these Iberiotoxin-resistant channels is a burgeoning area of research. Understanding the molecular mechanisms of this resistance is crucial for comprehending the diverse physiological roles of BK channels in the nervous system. researchgate.netnih.gov Research has shown that the extracellular loop of the beta4 subunit plays a key role in shielding the toxin's binding site on the alpha subunit. researchgate.net

The existence of Iberiotoxin-resistant channels has spurred the search for novel modulators that can specifically target these channel subtypes. The identification of such compounds would provide invaluable tools for dissecting the specific functions of beta4-containing BK channels. For instance, some studies have explored the effects of other natural toxins and small molecules on these resistant channels, aiming to find selective activators or inhibitors. researchgate.netnih.gov

The functional implications of Iberiotoxin resistance are significant. In neurons where these channels are present, such as dentate gyrus granule cells and cerebellar Purkinje neurons, they contribute to a reduction in neuronal excitability through a sustained interspike conductance. researchgate.netnih.govnih.gov The slow gating kinetics imparted by the beta4 subunit are a key feature of these channels. nih.gov The continued investigation into the regulation and modulation of Iberiotoxin-resistant channels will undoubtedly reveal new layers of complexity in neuronal signaling.

Development of Next-Generation Iberiotoxin-Derived Probes for Enhanced Specificity and Imaging Applications

The high affinity and specificity of Iberiotoxin for BK channels make it an excellent scaffold for the development of sophisticated molecular probes. By chemically modifying Iberiotoxin, researchers are creating next-generation tools for visualizing and studying BK channels in living cells and tissues. nih.govnih.govbiorxiv.org

One of the most significant advancements in this area is the creation of fluorescently labeled Iberiotoxin derivatives. nih.gov By conjugating fluorophores, such as Alexa Fluor dyes, to the Iberiotoxin molecule, scientists can directly visualize the distribution of BK channels on the cell surface using advanced microscopy techniques like confocal and super-resolution microscopy. nih.gov For example, Iberiotoxin linked to Alexa488 has been successfully used to map BK channels on the surface of HEK293 cells expressing the channel. nih.gov

Another powerful approach involves the biotinylation of Iberiotoxin. nih.gov A biotin (B1667282) tag allows for a two-step labeling procedure where the biotinylated Iberiotoxin first binds to the BK channels, and then a fluorescently tagged streptavidin molecule is used for visualization. nih.gov This method can amplify the signal and provides flexibility in the choice of fluorophore. Biotinylated Iberiotoxin has been instrumental in revealing the non-random, clustered distribution of BK channels on the cell surface. nih.gov

Q & A

Q. How can researchers confirm the selectivity of Iberiotoxin trifluoroacetate salt for BK channels in experimental systems?

Iberiotoxin's selectivity for high-conductance Ca²⁺-activated K⁺ (BK) channels (Kd ≈ 1 nM) can be validated using patch-clamp electrophysiology. Researchers should test its effects on other voltage-gated ion channels (e.g., Kv, Nav, or Cav channels) in the same cellular model. For example, co-application with ω-Conotoxin GVIA (N-type Ca²⁺ channel blocker) and Iberiotoxin in dorsal root ganglion neurons can isolate BK-specific currents . Controls should include cells lacking BK channels (e.g., CRISPR knockout models) to rule off-target effects.

Q. What methodological considerations are critical for preparing Iberiotoxin trifluoroacetate salt stock solutions?

Due to the hygroscopic nature of trifluoroacetate salts, stock solutions should be prepared in anhydrous dimethyl sulfoxide (DMSO) or deionized water with 0.1% bovine serum albumin (BSA) to prevent aggregation. Centrifuge at 12,000 × g for 5 minutes to remove insoluble particulates. Store aliquots at -80°C to avoid freeze-thaw cycles, which degrade peptide integrity .

Q. How should purity and batch consistency of Iberiotoxin trifluoroacetate salt be assessed?

Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 214 nm. A purity threshold of ≥95% is typical for research-grade peptides (e.g., as in Vapreotide trifluoroacetate ). Cross-validate with mass spectrometry (MS) to confirm molecular weight (MW: ~4.2 kDa for Iberiotoxin). Always request the Certificate of Analysis (COA) from suppliers for lot-specific data .

Advanced Research Questions

Q. How can discrepancies in reported IC₅₀ values for Iberiotoxin across studies be resolved?

Variability in IC₅₀ values may arise from differences in auxiliary β-subunit expression (e.g., β1 in smooth muscle vs. β4 in neuronal BK channels). To address this, perform dose-response curves in cell lines with defined β-subunit compositions (e.g., HEK293 cells transfected with α+β subunits). Include intracellular Ca²⁺ buffering (e.g., BAPTA-AM) to standardize Ca²⁺ activation levels .

Q. What strategies mitigate interference from trifluoroacetate counterions in biological assays?

Trifluoroacetate (TFA) can alter pH or chelate metal ions at high concentrations. Dialyze the peptide against ammonium acetate (pH 5.0) using a 1 kDa MWCO membrane to replace TFA with a biocompatible counterion. Alternatively, use lyophilized peptides with acetate or hydrochloride salts for in vivo studies .

Q. How does Iberiotoxin trifluoroacetate salt interact with lipid membranes in electrophysiology studies?

Incorporate artificial lipid bilayers or giant unilamellar vesicles (GUVs) to study pore-blocking kinetics. Use a 3:1 phosphatidylcholine:phosphatidylserine mixture to mimic native membrane charge. Measure single-channel currents before/after toxin addition; BK channels typically show reduced open probability (Po) without altered unitary conductance .

Q. What experimental designs address batch-to-batch variability in peptide synthesis?

For longitudinal studies, validate each batch via circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical content in Iberiotoxin). Compare dose-response curves across batches in a standardized BK channel assay. If variability persists, blend multiple batches to homogenize activity .

Data Contradiction Analysis

Q. Why do some studies report Iberiotoxin efficacy in non-excitable cells despite its neuronal specificity?

BK channels in non-excitable cells (e.g., endothelial cells) may lack regulatory β-subunits, altering toxin sensitivity. Re-evaluate toxin binding using radiolabeled Iberiotoxin ([¹²⁵I]-IbTX) in competition assays with membrane fractions from different tissues. Auxiliary subunits like γ1 (LRRC26) can modulate toxin affinity by shifting voltage dependence .

Q. How to reconcile conflicting data on Iberiotoxin’s role in apoptosis pathways?

Apoptotic effects may depend on BK channel isoform expression (e.g., mitochondrial vs. plasma membrane BK channels). Use subcellular fractionation followed by Western blotting (anti-BKα antibody) and toxin co-localization studies. Combine with siRNA knockdown to isolate channel-specific effects .

Methodological Tables

Parameter Recommended Protocol Reference
Stock Concentration10 mM in DMSO (with 0.1% BSA)
Electrophysiology Buffer140 mM KCl, 10 mM HEPES, 1 mM EGTA (pH 7.4)
Purity ValidationRP-HPLC (>95%), MALDI-TOF MS
Counterion RemovalDialysis against 100 mM ammonium acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.